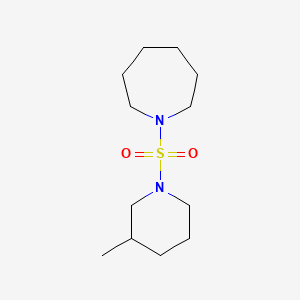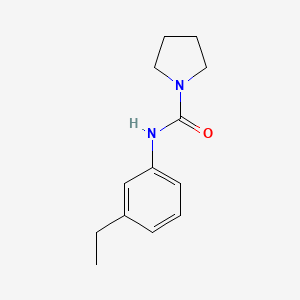
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indazolylmorpholine family, which has been found to exhibit potent biological activities.
科学的研究の応用
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone has been found to exhibit potent biological activities and has potential therapeutic applications. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses.
作用機序
The mechanism of action of (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been found to activate various pro-apoptotic proteins, such as caspases, which induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. Additionally, it has been found to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
実験室実験の利点と制限
One of the advantages of using (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone in lab experiments is its potent biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research. Additionally, its multi-step synthesis method allows for the production of large quantities of the compound.
One of the limitations of using this compound in lab experiments is its potential toxicity. While it has been found to exhibit potent biological activities, it may also exhibit toxic effects on normal cells. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its ability to induce apoptosis in various types of cancer cells and its potential to inhibit tumor growth in animal models.
Another direction is to investigate its potential as an anti-inflammatory agent. Studies could focus on its ability to inhibit the production of pro-inflammatory cytokines and its potential to alleviate inflammation in animal models.
Finally, research could focus on the potential of this compound as an anti-viral agent. Studies could investigate its ability to inhibit the replication of various viruses and its potential to be used as a treatment for viral infections.
合成法
The synthesis of (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone involves a multi-step process. The first step involves the synthesis of 2,6-dimethylmorpholine, which is achieved by reacting 2-methyl-1,3-propanediol with morpholine in the presence of a catalyst. The second step involves the synthesis of 1H-indazole-7-carbaldehyde, which is achieved by reacting 2-nitrobenzaldehyde with hydrazine hydrate. Finally, the two compounds are reacted together in the presence of a catalyst to yield this compound.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-17(8-10(2)19-9)14(18)12-5-3-4-11-6-15-16-13(11)12/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXWXRZJQBKJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)



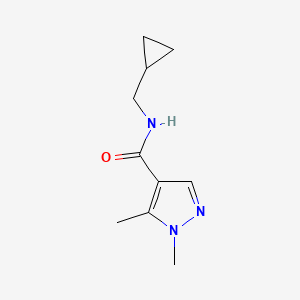
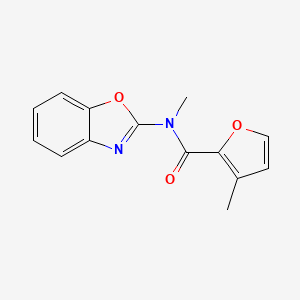
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)

![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)
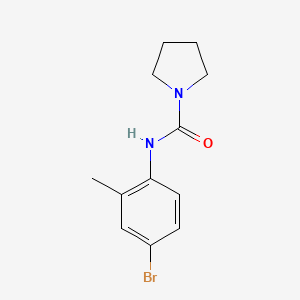

![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)
